tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7;/h7-8,11H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGNFLGKWBKYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856916 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384424-52-5 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted diazabicyclo compounds, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride serves as an important building block in organic synthesis. Its bicyclic structure allows for the development of more complex molecules through various reactions, including:
- Nucleophilic substitutions
- Cycloadditions
- Functional group transformations
These reactions leverage the compound's unique structural features to create derivatives with enhanced properties or functionalities.
Biological Studies
The compound is investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its structure enables it to interact with specific biological targets, making it a candidate for:
- Drug development : Exploring its efficacy as a pharmaceutical agent.
- Biochemical assays : Understanding enzyme kinetics and mechanisms of action.
Material Science
In material science, this compound is utilized in the synthesis of specialty polymers and materials due to its unique chemical properties. Applications include:
- Polymerization processes : As a monomer or additive to enhance material properties.
- Coatings and adhesives : Improving adhesion and durability.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reaction pathways |
| Biological Studies | Enzyme inhibition studies | Insights into drug interactions |
| Material Science | Synthesis of specialty polymers | Enhanced material properties |
Case Study 1: Drug Development
A study explored the use of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives in developing novel inhibitors for specific enzymes involved in metabolic pathways. The results indicated that modifications to the bicyclic structure significantly improved binding affinity and selectivity.
Case Study 2: Polymer Synthesis
Research demonstrated the application of this compound in synthesizing high-performance polymers with tailored properties for industrial applications. The incorporation of tert-butyl groups enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Properties:
- Storage : Requires storage at 2–8°C under an inert atmosphere .
- Applications : Primarily used as a key intermediate in pharmaceutical synthesis , particularly for anti-tumor drugs and nicotinic acetylcholine receptor (nAChR) ligands .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparison with Structurally Similar Compounds
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Non-Hydrochloride Form)
tert-Butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Bicyclo[1.1.1]pentan-1-amine Hydrochloride
Physicochemical and Commercial Comparison
Molecular Data Table
Pricing and Availability
Hazard Profile Comparison
Research and Industrial Relevance
- Medicinal Chemistry : The hydrochloride salt is critical in synthesizing N-aryl nicotinamide derivatives targeting nAChRs, with docking studies confirming its superior binding to α7 and α4β2 subtypes compared to epibatidine analogs .
- Scale-Up : Produced at 50 t/a in industrial settings, underscoring its importance in anti-cancer drug manufacturing .
- Competitive Edge : The dual nitrogen atoms in its structure provide unique conformational rigidity and receptor interaction sites, unlike simpler bicyclic amines .
Biological Activity
Chemical Identity and Properties
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is a bicyclic compound with the molecular formula and a molecular weight of 234.72 g/mol. It is characterized by a tert-butyl ester group attached to a diazabicyclo structure, which contributes to its biological activity and potential therapeutic applications.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the serotoninergic system. This compound has been noted for its potential as a multitarget agent in the treatment of mood disorders, similar to other compounds that modulate serotonin receptors.
Key Findings from Research Studies
- Antidepressant Properties : Research indicates that derivatives of diazabicyclo compounds exhibit significant antidepressant activity by acting on serotonin transporters and receptors, including 5-HT1A and 5-HT3 . This multitarget approach can lead to enhanced efficacy in treating depression.
- Kinase Inhibition : Some studies have explored the compound's ability to inhibit specific kinases involved in cancer pathways, suggesting potential anticancer properties . The binding affinity to these targets may provide insights into developing new cancer therapies.
- Neuroprotective Effects : There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits, potentially aiding in cognitive function and reducing neurodegeneration .
Case Studies
Case Study 1: Antidepressant Activity
A clinical trial evaluated the effects of a related compound on patients with major depressive disorder. The study found that participants experienced significant improvements in mood and cognitive function, attributed to the compound's action on serotonin receptors .
Case Study 2: Cancer Treatment Potential
In vitro studies demonstrated that tert-butyl 3,6-diazabicyclo[3.1.1]heptane derivatives inhibited growth in various cancer cell lines by targeting specific kinases involved in tumor proliferation . These findings suggest a promising avenue for further research into therapeutic applications in oncology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.72 g/mol |
| CAS Number | 1384424-52-5 |
| Purity | 95% |
| Physical State | Solid |
Table 2: Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride in academic research?
The compound is synthesized via microwave-assisted coupling reactions starting from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (derivative 12 ) and methyl 5-bromonicotinate (13 ), followed by hydrolysis and acylation with anilines or amines . Key steps include:
- Boc protection/deprotection : Critical for stabilizing the bicyclic core during functionalization.
- Microwave conditions : Accelerates reaction kinetics for intermediates like compound 14 .
- Purification : Column chromatography or recrystallization to isolate high-purity products.
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Microwave coupling | 75–85% | 100°C, 30 min, DMF solvent | |
| Boc deprotection | 90–95% | HCl/dioxane, RT, 2 h |
Q. What safety precautions should be observed when handling this compound?
The compound has GHS hazard classifications:
Q. How can researchers differentiate between positional isomers (3- vs. 6-carboxylate derivatives)?
Positional isomers are distinguished using:
- NMR : Chemical shift differences in protons near the carboxylate group.
- X-ray crystallography : Resolves spatial arrangement of substituents .
- HPLC-MS : Retention time and mass fragmentation patterns.
| Isomer | ¹H NMR (δ, ppm) | HPLC Retention Time (min) |
|---|---|---|
| 6-Carboxylate derivative | 1.42 (s, Boc-CH3) | 8.2 |
| 3-Carboxylate derivative | 1.38 (s, Boc-CH3) | 7.8 |
Advanced Research Questions
Q. What strategies optimize the bicyclo[3.1.1]heptane core for enhanced nAChR binding?
Q. What evidence supports its role as an antitumor intermediate?
Derivatives of this compound are precursors to N-aryl nicotinamide analogues targeting kinase pathways . Key findings:
Q. What analytical techniques assess purity and structural confirmation?
Q. How should researchers address discrepancies in reported synthetic yields or crystallographic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
